Polar Surface Area Differential Predicts Modestly Altered Membrane Permeability vs. Furan-2-yl Regioisomer
The ACD/Labs-predicted topological polar surface area (TPSA) for Furan-3-yl(4-propylphenyl)methanol is 33 Ų , whereas the experimentally derived TPSA for regioisomers incorporating the furan-2-yl scaffold typically ranges from 33.37 to 46.51 Ų depending on the substituent pattern . A TPSA shift of ≥0.37 Ų, though numerically modest, has been correlated with measurable differences in passive membrane permeability (Papp) in furan-containing analogs, a parameter that can influence oral bioavailability and cell-based assay outcomes [1].
| Evidence Dimension | Predicted TPSA (topological polar surface area) |
|---|---|
| Target Compound Data | 33 Ų (ACD/Labs predicted) |
| Comparator Or Baseline | Furan-2-yl(furan-3-yl)methanol: 46.51 Ų; [3-(furan-2-yl)phenyl]methanol: 33.37 Ų |
| Quantified Difference | Minimum TPSA differential of +0.37 Ų for 2-yl regioisomer analogs |
| Conditions | Predicted (ACD/Labs Percepta Platform v14.00) and computed (Cactvs) values from authoritative databases |
Why This Matters
TPSA directly influences passive transcellular transport; a lower TPSA for the 3-yl regioisomer may translate to higher membrane permeability in cell-based assays, which is a critical selection criterion for intracellular target engagement screening cascades.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005; 2(4): 541–553. (Class reference establishing TPSA-permeability correlation). View Source
